![molecular formula C15H30O5SSi3 B14218547 Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate CAS No. 722454-89-9](/img/structure/B14218547.png)
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate is a chemical compound characterized by the presence of trimethylsilyl groups and a benzene sulfonate core. This compound is notable for its applications in various fields, including chemistry and materials science, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate typically involves the reaction of 2,5-dihydroxybenzenesulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,5-Dihydroxybenzenesulfonic acid+Trimethylsilyl chloride→Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl groups.
Major Products
Substitution Reactions: Products depend on the substituents introduced.
Hydrolysis: The major product is 2,5-dihydroxybenzenesulfonic acid.
Aplicaciones Científicas De Investigación
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities during multi-step organic syntheses.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate exerts its effects involves the stability and reactivity of the trimethylsilyl groups. These groups can protect reactive sites on molecules, allowing for selective reactions to occur. The compound can also facilitate the formation of stable complexes with other molecules, enhancing their solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into molecules.
Trimethylsilyl Ether: Commonly used as a protecting group for alcohols.
Trimethylsilyl Sulfate: Utilized in various synthetic applications.
Uniqueness
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate is unique due to its dual functionality, combining the protective trimethylsilyl groups with the reactive benzene sulfonate core. This dual functionality allows for versatile applications in both synthetic chemistry and materials science.
Propiedades
Número CAS |
722454-89-9 |
|---|---|
Fórmula molecular |
C15H30O5SSi3 |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
trimethylsilyl 2,5-bis(trimethylsilyloxy)benzenesulfonate |
InChI |
InChI=1S/C15H30O5SSi3/c1-22(2,3)18-13-10-11-14(19-23(4,5)6)15(12-13)21(16,17)20-24(7,8)9/h10-12H,1-9H3 |
Clave InChI |
QFSXMHLJTSUIRO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C)S(=O)(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


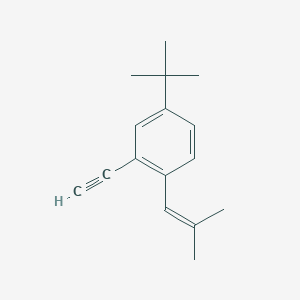
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)

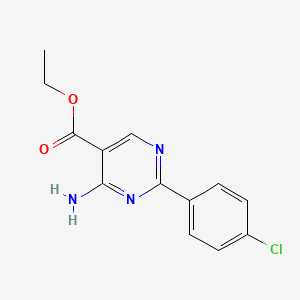
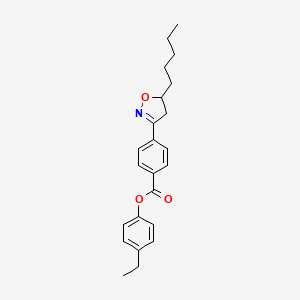
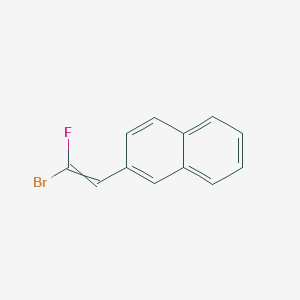
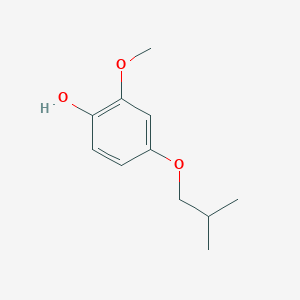

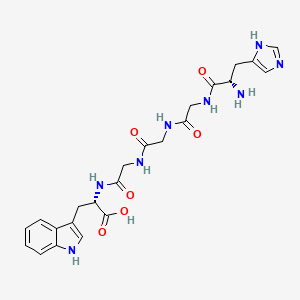

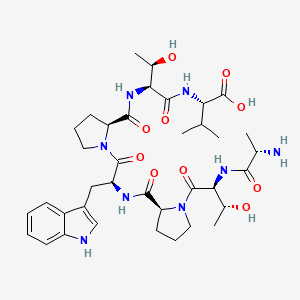
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
